REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:5]2[C:12]([I:13])=[CH:11][NH:10][C:6]=2[N:7]=[CH:8][N:9]=1.[CH2:14](Br)[CH:15]=[CH2:16].O>CN(C)C=O>[Cl:3][C:4]1[C:5]2[C:12]([I:13])=[CH:11][N:10]([CH2:16][CH:15]=[CH2:14])[C:6]=2[N:7]=[CH:8][N:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
stirring at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |